Sigmoidin B is a naturally occurring prenylated flavanone, primarily isolated from Erythrina species, characterized by a single 2'-prenyl group on its B-ring [1]. In commercial and research procurement, it is highly valued as a selective 5-lipoxygenase (5-LOX) inhibitor and a potent antioxidant capable of scavenging DPPH radicals [1]. Unlike generic, non-prenylated flavonoids, the prenyl moiety in Sigmoidin B significantly enhances its lipophilicity, facilitating superior cellular membrane penetration and target engagement [2]. Its established quantitative benchmarks in antigenotoxicity, sustained anti-inflammatory action, and low-toxicity nanoparticle synthesis make it a highly specific reference material for advanced pharmacological assays and green chemistry formulations [1].
Substituting Sigmoidin B with its close analog Sigmoidin A or non-prenylated flavanones leads to critical failures in assay reproducibility and formulation safety [1]. The specific presence of a single 2'-prenyl group on the B-ring of Sigmoidin B dictates its unique pharmacokinetic profile; for instance, it provides sustained inhibition in phospholipase A2 (PLA2) models where Sigmoidin A exhibits only transient effects [1]. Furthermore, in materials science, substituting Sigmoidin B with other flavonoids like durmillone during the green synthesis of gold nanoparticles results in unacceptable cellular toxicity [2]. Consequently, for procurement requiring precise 5-LOX selectivity, sustained in vivo action, or biocompatible nanoparticle capping, exact sourcing of Sigmoidin B is mandatory [1].
In phospholipase A2 (PLA2)-induced edema models, the specific prenylation pattern of Sigmoidin B confers prolonged biological activity compared to its structural analog, Sigmoidin A [1]. Quantitative assays demonstrate that Sigmoidin B maintains a robust 59% inhibition of edema formation at the 60-minute mark [1]. In contrast, Sigmoidin A produces only a mild, transient effect that peaks at 30 minutes and fails to sustain significant inhibition at 60 minutes [1].
| Evidence Dimension | Inhibition of PLA2-induced edema at 60 minutes |
| Target Compound Data | Sigmoidin B (59% inhibition) |
| Comparator Or Baseline | Sigmoidin A (Mild/negligible inhibition at 60 min) |
| Quantified Difference | Significant sustained efficacy at 60 min vs. transient 30-min effect |
| Conditions | In vivo PLA2-induced mouse paw edema model |
This sustained action makes Sigmoidin B the mandatory choice for formulating prolonged-release anti-inflammatory therapeutics where transient analogs would fail.
Sigmoidin B serves as an exceptionally biocompatible reducing and capping agent for the synthesis of gold nanoparticles (AuNPs) [1]. Dynamic Light Scattering (DLS) confirms that Sigmoidin B yields monodisperse nanoparticles with an average size of 34.4 nm[1]. Crucially, in xCELLigence impedance assays, Sigmoidin B-AuNPs exhibited no significant cellular toxicity against normal cell lines, whereas nanoparticles synthesized using the comparator flavonoid durmillone demonstrated marked toxicity[1].
| Evidence Dimension | Nanoparticle cellular toxicity and size |
| Target Compound Data | Sigmoidin B-AuNPs (34.4 nm, non-toxic to normal cells) |
| Comparator Or Baseline | Durmillone-AuNPs (Toxic to normal cell lines) |
| Quantified Difference | Elimination of normal cell toxicity while maintaining sub-40nm monodispersity |
| Conditions | Modified Turkevich method synthesis; xCELLigence impedance assay on normal cell lines |
Procurement of Sigmoidin B is critical for materials scientists requiring non-toxic, green-synthesized metallic nanoparticles for biomedical applications.
Sigmoidin B demonstrates highly specific cytoprotective properties by inhibiting genotoxicity induced by the potent mycotoxin Aflatoxin B1 . In standardized assays, Sigmoidin B achieves this antigenotoxic effect with an IC50 of 18.7 μg/mL. This provides a measurable, quantitative benchmark for its use as a protective agent, distinguishing it from generic antioxidants that lack targeted data against specific mycotoxin-induced DNA damage .
| Evidence Dimension | Inhibition of Aflatoxin B1-induced genotoxicity |
| Target Compound Data | Sigmoidin B (IC50 = 18.7 μg/mL) |
| Comparator Or Baseline | Baseline Aflatoxin B1 exposure (Unprotected control) |
| Quantified Difference | Dose-dependent suppression of genotoxicity with a defined IC50 of 18.7 μg/mL |
| Conditions | In vitro Aflatoxin B1 genotoxicity assay |
This specific IC50 value allows toxicologists to reliably use Sigmoidin B as a positive control or lead compound in mycotoxin countermeasure studies.
In the arachidonic acid metabolic pathway, Sigmoidin B functions as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis[1]. Crucially, enzymatic profiling reveals that Sigmoidin B exerts this inhibitory effect without any off-target activity on cyclooxygenase-1 (COX-1) [1]. This strict selectivity profile prevents the dual-pathway interference commonly seen with broader non-steroidal anti-inflammatory drugs (NSAIDs)[1].
| Evidence Dimension | Enzyme inhibition selectivity (5-LOX vs. COX-1) |
| Target Compound Data | Sigmoidin B (Active 5-LOX inhibition) |
| Comparator Or Baseline | COX-1 (0% inhibition / No effect) |
| Quantified Difference | Absolute selectivity for 5-LOX over COX-1 |
| Conditions | In vitro arachidonic acid metabolism and enzyme inhibition assays |
Buyers designing targeted leukotriene-pathway inhibitors must select Sigmoidin B to avoid confounding data from COX-1 cross-reactivity.
Directly leveraging its absolute selectivity for 5-lipoxygenase over COX-1, Sigmoidin B is an ideal analytical standard for screening novel leukotriene synthesis inhibitors[1].
Based on its ability to produce monodisperse, 34.4 nm gold nanoparticles without inducing cellular toxicity, it is highly suited for green chemistry workflows in nanotherapeutics[2].
Due to its proven 60-minute sustained efficacy in PLA2-induced edema models, it is the preferred prenylated flavanone for developing long-acting anti-inflammatory topicals or oral drugs [1].
With a defined IC50 of 18.7 μg/mL against Aflatoxin B1 genotoxicity, Sigmoidin B serves as a reliable benchmark material for evaluating new antigenotoxic agents in food safety and toxicology research.